molecular formula C13H12N4O2S2 B2489515 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034449-53-9

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2489515
CAS No.: 2034449-53-9
M. Wt: 320.39
InChI Key: CZTZACAHPCBMEP-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyridine ring, an imidazole ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic synthesis. One common approach is to start with the thiophene and pyridine precursors, which are then subjected to a series of reactions to introduce the imidazole and sulfonamide groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c18-21(19,13-7-14-9-16-13)17-6-10-1-3-15-12(5-10)11-2-4-20-8-11/h1-5,7-9,17H,6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTZACAHPCBMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CNS(=O)(=O)C2=CN=CN2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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